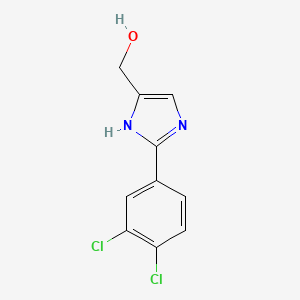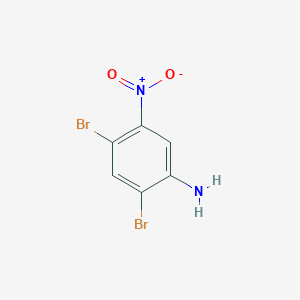
4-Bromo-3-nitrophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-nitrophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-3-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-nitroaniline with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of some reagents, such as thiophosgene .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group (-N=C=S) is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Reduction Reactions: The nitro group (-NO2) can be reduced to an amine (-NH2) under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Aminophenyl Isothiocyanates: Resulting from the reduction of the nitro group.
Applications De Recherche Scientifique
4-Bromo-3-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is utilized in the modification of biomolecules, such as proteins, to study their structure and function.
Industry: The compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Bromo-3-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and activity .
Comparaison Avec Des Composés Similaires
- Phenyl Isothiocyanate
- Benzyl Isothiocyanate
- Allyl Isothiocyanate
Comparison: 4-Bromo-3-nitrophenyl Isothiocyanate is unique due to the presence of both bromine and nitro substituents on the aromatic ring. These substituents influence its reactivity and make it distinct from other isothiocyanates. For example, the bromine atom can participate in additional substitution reactions, while the nitro group can undergo reduction .
Propriétés
Formule moléculaire |
C7H3BrN2O2S |
|---|---|
Poids moléculaire |
259.08 g/mol |
Nom IUPAC |
1-bromo-4-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H |
Clé InChI |
RJOGDBCVDUTLEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)



![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)


![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)






